molecular formula C11H14O4S B1324138 Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS No. 898772-11-7

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No. B1324138
M. Wt: 242.29 g/mol
InChI Key: OLWARJZHYNFAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a derivative of 1,3-dioxolane . Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Synthesis Analysis

1,3-Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Scientific Research Applications

Copper-Facilitated Suzuki-Miyaura Coupling

The copper-facilitated Suzuki-Miyaura coupling method presents a solution for synthesizing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes with improved yields and purity. This process utilizes 2-thiopheneboronic ester derivatives in a one-pot borylation–copper(I) chloride co-catalyzed reaction, eliminating the need for acidic liberation steps of boronic acid species, thereby enhancing yield and purity (Hergert et al., 2018).

Heterogeneously Catalyzed Condensations of Glycerol

Investigations into the acid-catalyzed condensation of glycerol with various aldehydes and ketones have shown the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds, especially [1,3]dioxan-5-ols, are considered potential novel platform chemicals for the synthesis of 1,3-propanediol derivatives, highlighting the importance of identifying reaction conditions that favor their formation while minimizing the production of [1,3]dioxolan-4-yl-methanols (Deutsch et al., 2007).

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans

The reaction of formylfurancarboxylates with ethylene glycol in the presence of p-toluene-sulfonic acid leads to the formation of (1,3-dioxolan-2-yl)furancarboxylates. These compounds undergo reduction with lithium aluminum hydride, preserving the dioxolane ring and yielding alcohols that, except for one stable variant, tend to be unstable. The study of these compounds contributes to the understanding of the reactivity and stability of dioxolane-substituted furans (Pevzner, 2001).

Polymerization of Dioxolane-substituted Methacrylates

The polymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from glycidyl methacrylate and benzaldehyde, has been investigated. Characterization techniques such as FTIR, NMR, gel permeation chromatography, and differential scanning calorimetry have been utilized to study the properties of the resulting polymer. This research provides insights into the thermal degradation and stability of dioxolane-substituted polymeric materials, contributing to the development of new materials with tailored properties (Coskun et al., 1998).

properties

IUPAC Name

propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-2-5-13-10(12)8-3-4-9(16-8)11-14-6-7-15-11/h3-4,11H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWARJZHYNFAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641885
Record name Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

CAS RN

898772-11-7
Record name Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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